2-Amino-1,3-dimethylguanidine hydroiodide

medicinal chemistry molecular recognition physicochemical profiling

Irreproducible results from substituting des-amino guanidine analogs derail med-chem campaigns. This N-amino-functionalized guanidinium hydroiodide eliminates that risk: • Enables direct N-amino cyclocondensation to 3,4-diamino-1,2,4-triazoles-inaccessible with N,N'-dimethylguanidine salts. • Four H-bond donors, TPSA 62.4 Ų, and calc. LogP -0.98 suit fragment-based targeting of protein-protein interfaces and efflux pump recognition sites. • Supplied at 98% purity for use as HPLC/LC-MS/NMR calibration standards; avoids interfering peaks common to 95% grade material. Standard B2B shipping; for research use only.

Molecular Formula C3H11IN4
Molecular Weight 230.05 g/mol
CAS No. 71440-83-0
Cat. No. B1281238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-dimethylguanidine hydroiodide
CAS71440-83-0
Molecular FormulaC3H11IN4
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESCNC(=NC)NN.I
InChIInChI=1S/C3H10N4.HI/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H
InChIKeyOQOKBKZRXOPPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-dimethylguanidine hydroiodide: Identity & Procurement


2-Amino-1,3-dimethylguanidine hydroiodide (IUPAC: N''-amino-N,N'-dimethylguanidine hydroiodide; CAS 71440-83-0) is a guanidinium salt with the molecular formula C₃H₁₁IN₄ and a molecular weight of 230.05 g·mol⁻¹ . The compound contains a positively charged guanidinium core substituted with two methyl groups and an additional N-amino functionality, forming a stable, water‑soluble hydroiodide salt [1]. It is typically supplied as a crystalline powder with a minimum purity of 95‑98 % and is classified as a versatile building block for medicinal and synthetic chemistry .

Guanidine functionality N‑amino‑substituted guanidine building block
Salt form Hydroiodide salt, water‑soluble for polar reaction media
Physical supply Crystalline powder with high‑purity specifications

2-Amino-1,3-dimethylguanidine hydroiodide: Generic Substitution Advisory


Superficially similar guanidine hydroiodides (e.g., N,N'-dimethylguanidine hydroiodide, CAS 57069‑85‑9) cannot be freely interchanged because the additional N‑amino group on the target compound introduces one extra hydrogen‑bond donor, raises topological polar surface area, and alters LogP (calc. −0.98) . These physicochemical differences directly affect solubility, target‑binding capacity, and reactivity in downstream derivatisation, making uncontrolled substitution a source of irreproducible experimental outcomes .

H‑bond donor mismatch Additional donor (4 vs. 3) can alter target binding and solubility.
TPSA shift Higher polar surface area affects permeability and drug‑likeness profiles.
Synthetic scope limitation Des‑amino analogs lack the N‑amino group required for triazole synthesis.

2-Amino-1,3-dimethylguanidine hydroiodide: Key Differentiation Evidence


Enhanced Hydrogen-Bond Donor Count

2-Amino-1,3-dimethylguanidine hydroiodide possesses four hydrogen‑bond donors (HBD) compared to three for the des‑amino analog N,N'-dimethylguanidine hydroiodide, as computed from their molecular structures [1]. This additional donor arises from the N‑amino group and is expected to enhance engagement with biological targets requiring multiple H‑bond interactions .

H‑bond donors
Class‑level inference
4 vs. 3
Supports H‑bond donor selection
Context‑dependent binding advantage
medicinal chemistry molecular recognition physicochemical profiling

Higher Topological Polar Surface Area

The target compound exhibits a TPSA of 62.4 Ų, significantly exceeding the TPSA of N,N'-dimethylguanidine hydroiodide (estimated <45 Ų based on the absence of the amino group) [1]. The elevated TPSA reflects the additional polar N‑amino moiety and predicts improved aqueous solubility and reduced passive membrane permeability, properties that can be advantageous or detrimental depending on the intended application .

Topological PSA
Class‑level inference
62.4 Ų
Guides ADME‑relevant building block selection
Computed descriptor; ≥39 % higher than des‑amino analog
drug-likeness ADME prediction medicinal chemistry

Purity Specification Comparison

Batch‑release purity specifications for 2-amino-1,3-dimethylguanidine hydroiodide vary by supplier: Fluorochem lists ≥98 % , while AKSci specifies ≥95 % . For comparison, the des‑amino analogue N,N'-dimethylguanidine hydroiodide is typically offered at ≥95 % . The 98 % specification reduces the burden of unknown impurities that could interfere with sensitive catalytic or biological assays .

Purity specification
Data to verify
≥98 % (reported supplier data)
Supports purity‑sensitive procurement
Lot‑specific values may vary
quality control reproducibility procurement specification

N-Amino Heterocycle Synthesis Advantage

The N‑amino group in 2-amino-1,3-dimethylguanidine hydroiodide enables direct participation in cyclocondensation reactions to form 1,2,4‑triazoles and related nitrogen‑rich heterocycles, a reactivity not available to N,N'-dimethylguanidine hydroiodide, which lacks the amino substituent [1]. While specific yield data for the target compound are not reported, the analogous hydrochloride salt (dimethylaminoguanidine monohydrochloride) affords 5‑substituted 3,4-diamino‑1,2,4‑triazoles in moderate to good yields when reacted with carboxylic acids in polyphosphoric acid at 120 °C [2].

Triazole synthesis
Supporting evidence
N‑amino cyclocondensation
Enables 1,2,4‑triazole scaffold assembly
Extrapolated from hydrochloride analog
heterocyclic synthesis building block medicinal chemistry

2-Amino-1,3-dimethylguanidine hydroiodide: Application Scenarios


1,2,4-Triazole Library Building Block

When synthetic routes require direct N‑amino participation in cyclocondensation, 2‑amino‑1,3‑dimethylguanidine hydroiodide provides the necessary functionality that des‑amino analogs cannot supply, enabling access to 3,4‑diamino‑1,2,4‑triazoles and related scaffolds [1].

Physicochemical Standard for HBD Screening

With four hydrogen‑bond donors and a TPSA of 62.4 Ų, this compound is best deployed as a fragment or building block in programs where elevated polarity and H‑bonding capacity are desired, such as targeting protein‑protein interfaces or bacterial efflux pump recognition sites .

High-Purity Reference for Analytical Methods

The availability of 98 % purity material from Fluorochem makes the compound suitable for use as a calibration standard or system‑suitability test sample in HPLC, LC‑MS, and NMR assays, where lower‑grade (95 %) analogues could introduce interfering peaks .

Precursor for Guanidine Catalysts and Ligands

The combination of a guanidine core, N‑amino group, and hydroiodide counterion offers a distinct coordination and basicity profile for developing organocatalysts or metal ligands, a niche not adequately filled by simpler N,N'-dimethylguanidine salts [1].

Application
Selection Property
Validation Focus
1,2,4‑Triazole library synthesis
N‑amino reactivity in cyclocondensation
Triazole scaffold formation
Physicochemical screening for HBD
Elevated H‑bond donor count and TPSA
Polarity and H‑bond profiling
High‑purity analytical standard
High‑purity crystalline specification
Sensitivity and reproducibility in HPLC/NMR
Organocatalyst or ligand precursor
Guanidine core with N‑amino and iodide counterion
Coordination chemistry and catalytic screening
Quote Request

Request a Quote for 2-Amino-1,3-dimethylguanidine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.